Diethyl hydroxy(propan-2-yl)propanedioate
Description
Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
The synthesis of similar compounds, like diethyl malonate, often involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile .Molecular Structure Analysis
The molecular structure of a similar compound, Propanedioic acid, 2-propenyl-, diethyl ester, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Diethyl malonate is used in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .Physical And Chemical Properties Analysis
For a similar compound, diethyl 1,3-propanedioate, the NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .properties
IUPAC Name |
diethyl 2-hydroxy-2-propan-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-14-8(11)10(13,7(3)4)9(12)15-6-2/h7,13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBHBRAQKJBNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303348 | |
Record name | diethyl hydroxy(propan-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl hydroxy(propan-2-yl)propanedioate | |
CAS RN |
24124-04-7 | |
Record name | NSC157965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl hydroxy(propan-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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